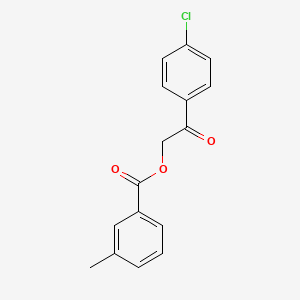
2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a 3-methylbenzoate group linked through an oxoethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-methylbenzoic acid and 4-chlorobenzoic acid.
Reduction: 2-(4-Chlorophenyl)-2-hydroxyethyl 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 3-methylbenzoate
- 2-(4-Fluorophenyl)-2-oxoethyl 3-methylbenzoate
- 2-(4-Methylphenyl)-2-oxoethyl 3-methylbenzoate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C16H13ClO3 |
|---|---|
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 3-methylbenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-11-3-2-4-13(9-11)16(19)20-10-15(18)12-5-7-14(17)8-6-12/h2-9H,10H2,1H3 |
Clé InChI |
PCECYNZZWBVHNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



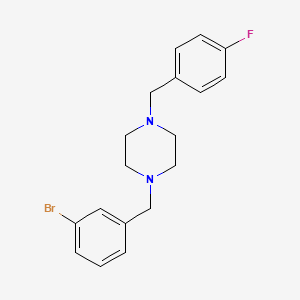
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
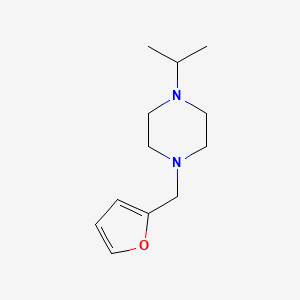
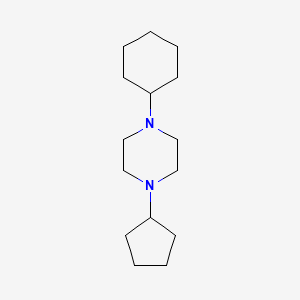
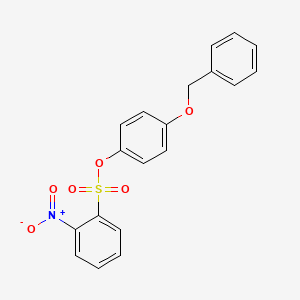
![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)

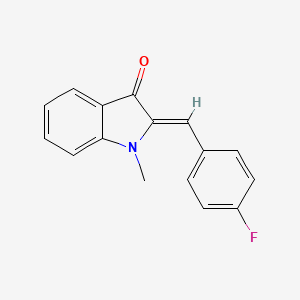
![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888928.png)
![2-{(Z)-[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}quinoxaline](/img/structure/B10888929.png)
![4-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10888931.png)
![N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B10888936.png)
